molecular formula C6H9N3O4 B13807564 Acetamide,N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-YL)-

Acetamide,N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-YL)-

Cat. No.: B13807564
M. Wt: 187.15 g/mol
InChI Key: PMFOXRAQOJAATK-UHFFFAOYSA-N
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Description

Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- is a chemical compound with the molecular formula C6H9N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. This compound is known for its unique structure, which includes a pyrazole ring substituted with acetamide and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further purified and characterized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- include other pyrazole derivatives such as:

  • 4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazole
  • 4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and acetamide groups in the pyrazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

N-(4,4-dihydroxy-1-methyl-5-oxopyrazol-3-yl)acetamide

InChI

InChI=1S/C6H9N3O4/c1-3(10)7-4-6(12,13)5(11)9(2)8-4/h12-13H,1-2H3,(H,7,8,10)

InChI Key

PMFOXRAQOJAATK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=O)C1(O)O)C

Origin of Product

United States

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